Cas no 2034333-62-3 (2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide)
![2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide structure](https://ja.kuujia.com/scimg/cas/2034333-62-3x500.png)
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide 化学的及び物理的性質
名前と識別子
-
- 2-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- 2-bromo-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
- 2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
-
- インチ: 1S/C16H16BrF2N3O2/c17-12-4-2-1-3-11(12)15(23)20-9-13-21-14(22-24-13)10-5-7-16(18,19)8-6-10/h1-4,10H,5-9H2,(H,20,23)
- InChIKey: ILAYNRXTOXVYOE-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C(NCC1=NC(C2CCC(CC2)(F)F)=NO1)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 445
- XLogP3: 3.6
- トポロジー分子極性表面積: 68
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6559-3591-75mg |
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide |
2034333-62-3 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6559-3591-1mg |
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide |
2034333-62-3 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6559-3591-5mg |
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide |
2034333-62-3 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6559-3591-30mg |
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide |
2034333-62-3 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6559-3591-10mg |
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide |
2034333-62-3 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6559-3591-25mg |
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide |
2034333-62-3 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6559-3591-40mg |
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide |
2034333-62-3 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6559-3591-20μmol |
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide |
2034333-62-3 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6559-3591-2mg |
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide |
2034333-62-3 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6559-3591-50mg |
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide |
2034333-62-3 | 50mg |
$240.0 | 2023-09-08 |
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide 関連文献
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamideに関する追加情報
Introduction to 2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide and Its Significance in Modern Chemical Biology
The compound with the CAS number 2034333-62-3 is a highly intriguing molecule known by the systematic name 2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. This intricate structure has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features and potential applications in drug discovery. The molecular framework of this compound integrates several key structural motifs that are known to enhance biological activity, making it a promising candidate for further exploration.
The central core of this molecule is the benzamide moiety, which is a well-documented pharmacophore in medicinal chemistry. Benzamides are frequently employed in the development of therapeutic agents due to their ability to interact with biological targets in a highly specific manner. In particular, the bromine substituent at the 2-position of the benzamide ring adds an additional layer of complexity, influencing both the electronic properties and the metabolic stability of the molecule. This substitution pattern is often exploited to enhance binding affinity and selectivity towards biological receptors.
Adjacent to the benzamide core is a 1,2,4-oxadiazole ring, another critical structural element that contributes to the compound's biological activity. The 1,2,4-oxadiazole scaffold is known for its versatility in drug design, often serving as a hinge-binding motif that interacts with specific pockets on target proteins. In this particular compound, the oxadiazole ring is further functionalized with a 4,4-difluorocyclohexyl group at its 3-position. This fluorinated cyclohexyl moiety introduces both steric hindrance and electronic effects that can modulate the compound's interaction with biological targets.
The presence of these distinct structural features makes 2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide a fascinating subject for investigation. Recent studies have highlighted the importance of fluorinated aromatic and heterocyclic compounds in medicinal chemistry due to their enhanced metabolic stability and improved pharmacokinetic profiles. The combination of bromine and fluorine substituents in this molecule suggests potential advantages in terms of bioavailability and target engagement.
In the realm of drug discovery, the development of novel scaffolds that can interact with biological targets in unique ways is crucial for overcoming resistance and improving therapeutic efficacy. The structural complexity of this compound offers several opportunities for further optimization. For instance, computational modeling studies have suggested that modifications to the oxadiazole ring or the brominated benzamide moiety could lead to enhanced binding affinity towards specific protein targets.
One particularly exciting aspect of this compound is its potential application in addressing neurological disorders. Emerging research indicates that molecules containing oxadiazole scaffolds may interact with neurotransmitter receptors in a manner that could ameliorate symptoms associated with conditions such as Alzheimer's disease and Parkinson's disease. The bromine substituent further enhances this potential by contributing to selective binding interactions within neural pathways.
The 4,4-difluorocyclohexyl group adds another dimension to this compound's biological profile. Fluorinated cyclohexanes are known for their ability to improve lipophilicity and metabolic stability, which are critical factors in drug design. By incorporating this moiety into the molecular framework, researchers aim to enhance the compound's ability to cross biological membranes and resist enzymatic degradation.
Recent advances in synthetic chemistry have also enabled more efficient methods for preparing complex molecules like this one. Techniques such as transition-metal-catalyzed cross-coupling reactions have made it possible to construct intricate molecular architectures with high precision and yield. These advancements are particularly relevant for developing libraries of compounds that can be screened for biological activity.
The pharmacological evaluation of 2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has already revealed promising results. Initial in vitro studies suggest that this compound exhibits moderate activity towards certain enzymes implicated in cancer progression. The combination of structural features—brominated benzamide, fluorinated cyclohexyl group, and oxadiazole ring—appears to contribute synergistically to its observed bioactivity.
In conclusion, 2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide represents a significant advancement in the field of chemical biology. Its unique structural composition and demonstrated biological activity make it a valuable asset for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of therapeutic agents.
2034333-62-3 (2-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide) Related Products
- 1823295-64-2(Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate)
- 2418708-18-4(tert-butyl N-{3-(fluorosulfonyl)oxy-2-methyl-5-(piperazin-1-yl)methylphenyl}carbamate)
- 1705-16-4(1-3-(trifluoromethyl)phenylbutan-1-one)
- 2229680-07-1(methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate)
- 2198510-45-9(2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one)
- 929966-35-8(Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate)
- 1270532-72-3(tert-butyl N-2-amino-2-(2-chloro-4,5-difluorophenyl)ethylcarbamate)
- 2229587-99-7(2,2-dimethyl-3-(2,4,6-trifluorophenyl)cyclopropane-1-carboxylic acid)
- 1171838-47-3(6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid)
- 2206608-25-3([(2S)-tetrahydropyran-2-yl]methanamine;hydrochloride)




